(+/-)-Ambrisentan - 713516-99-5

(+/-)-Ambrisentan

Catalog Number: EVT-1221447
CAS Number: 713516-99-5
Molecular Formula: C22H22N2O4
Molecular Weight: 378.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(+/-)-Ambrisentan is a propanoic acid-based endothelin receptor antagonist (ERA), classified as a dual endothelin receptor antagonist due to its ability to block both endothelin receptor A (ETA) and endothelin receptor B (ETB). [] It is a synthetic molecule designed for research purposes, particularly in investigating the role of the endothelin system in various physiological and pathological processes.

Synthesis Analysis
  • Condensation and Hydrolysis: 2-Hydroxy-3-methoxy-3,3-diphenylpropionic ester and 4,6-dimethyl-2-methylsulfonylpyrimidine undergo condensation followed by one-pot hydrolysis in tetrahydrofuran solvent to yield (+/-)-Ambrisentan racemate. []
  • Resolution: The racemate is then resolved using (S)-1-phenylethylamine to obtain the desired enantiomer. [] This method offers simplicity, high yield, and suitability for industrial-scale production. []
Chemical Reactions Analysis

Ambrisentan undergoes degradation under forced acidic and basic conditions. [] No significant degradation is observed under oxidative, thermal, or photolytic stress. []

Applications
  • Pulmonary Arterial Hypertension (PAH) Research: Ambrisentan is extensively used in preclinical studies to investigate its potential as a therapeutic agent for PAH. [, , , , , , , , , , , , , , , , , , , , , , , , , ] These studies examine its effects on pulmonary vascular remodeling, right ventricular hypertrophy, exercise capacity, and hemodynamic parameters in various animal models of PAH.

  • Renal Protection in Sickle Cell Disease: Research suggests that long-term ETA receptor antagonism with ambrisentan provides significant renal protection in humanized sickle cell disease mice. [] The treatment preserved glomerular filtration rate, prevented proteinuria, and attenuated glomerulosclerosis and tubular injury. []

    • Iron overload: Ambrisentan attenuated renal iron accumulation in iron overload heme oxygenase-1 knockout mice. []
    • Idiopathic hypereosinophilic syndrome: Ambrisentan, in combination with other medications, has been used to treat pulmonary hypertension in a patient with this rare disorder. []
    • Heritable pulmonary arterial hypertension: Ambrisentan has been used in the treatment of heritable PAH, in some cases where other genetic mutations are also suspected. []
Future Directions
  • Investigating the differential effects of selective versus dual endothelin receptor antagonism: This research aims to determine whether blocking only ETA or both ETA and ETB offers advantages in treating various conditions. []

  • Developing more potent and selective endothelin receptor antagonists: This research seeks to create compounds with improved efficacy and reduced side effects compared to existing ERAs. []

    Compound Description: Bosentan is a dual endothelin receptor antagonist (ERA) that blocks both endothelin receptor A (ETA) and endothelin receptor B (ETB) receptors. [ [] ] It is used in the treatment of pulmonary arterial hypertension (PAH). [ [] ]

  • Compound Description: Macitentan is a newer generation dual ERA, like Bosentan, that blocks both ETA and ETB receptors. [ [, ] ] It demonstrates sustained receptor occupancy and has been studied in large-scale clinical trials for PAH treatment. [ [] ]

    Relevance: Similar to (+/-)-Ambrisentan, Macitentan is used in the treatment of PAH. [ [, ] ] Macitentan's dual receptor blockade contrasts with the selective ETA antagonism of (+/-)-Ambrisentan. [ [, ] ] Clinical data suggests that Macitentan may have a better safety profile than (+/-)-Ambrisentan regarding hepatic safety but is similar in terms of potential to decrease hemoglobin concentration. [ [] ]

  • Compound Description: Tadalafil is a phosphodiesterase type 5 (PDE5) inhibitor that enhances the nitric oxide (NO) signaling pathway, leading to vasodilation. [ [, ] ] It is used in the treatment of PAH and erectile dysfunction. [ [, , ] ]

    Relevance: Tadalafil, while not structurally related to (+/-)-Ambrisentan, is often used in combination with ERAs, including (+/-)-Ambrisentan, for the treatment of PAH. [ [, ] ] The AMBITION clinical trial demonstrated that initial combination therapy with (+/-)-Ambrisentan and Tadalafil significantly reduced the risk of clinical failure in PAH patients compared to monotherapy with either drug. [ [] ] This combination therapy targets both the endothelin and NO pathways, potentially providing additive or synergistic benefits. [ [] ]

    Compound Description: Sildenafil, similar to Tadalafil, is a PDE5 inhibitor that enhances the NO pathway and promotes vasodilation. [ [, ] ] It is used in treating PAH and erectile dysfunction. [ [, , ] ]

Properties

CAS Number

713516-99-5

Product Name

(+/-)-Ambrisentan

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-diphenylpropanoic acid

Molecular Formula

C22H22N2O4

Molecular Weight

378.4 g/mol

InChI

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)

InChI Key

OUJTZYPIHDYQMC-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Solubility

56.8 [ug/mL]

Synonyms

(+)-(2S)-2-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxy-3,3-diphenylpropanoic acid
ambrisentan
BSF 208075
BSF-208075
BSF208075
Letairis
LU 208075
LU-208075
LU208075

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.